Zaleplon-d4 Zaleplon-d4 Zaleplon-d4 (CRM) is intended for use as an internal standard for the quantification of zaleplon by GC- or LC-MS. Zaleplon is a sedative that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM). This product is intended for research and forensic applications.
Zaleplon-d4 is intended for use as an internal standard for the quantitation of zaleplon by GC- or LC-MS. Zalepon is a pyrazolopyrimidine that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM), producing a sedative effect. It is characterized as being an ultra-short-acting sedative due to short Tmax (0.7-1.4 hours) and half-life (1 hour) values. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1781887-91-9
VCID: VC0161360
InChI: InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D
SMILES: CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O
Molecular Formula: C17H15N5O
Molecular Weight: 309.36 g/mol

Zaleplon-d4

CAS No.: 1781887-91-9

Cat. No.: VC0161360

Molecular Formula: C17H15N5O

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

Zaleplon-d4 - 1781887-91-9

Specification

Description Zaleplon-d4 (CRM) is intended for use as an internal standard for the quantification of zaleplon by GC- or LC-MS. Zaleplon is a sedative that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM). This product is intended for research and forensic applications.
Zaleplon-d4 is intended for use as an internal standard for the quantitation of zaleplon by GC- or LC-MS. Zalepon is a pyrazolopyrimidine that selectively activates the GABAA α1 receptor subunit (EC50 = 1.1 µM), producing a sedative effect. It is characterized as being an ultra-short-acting sedative due to short Tmax (0.7-1.4 hours) and half-life (1 hour) values. This product is intended for research and forensic applications.
CAS No. 1781887-91-9
Molecular Formula C17H15N5O
Molecular Weight 309.36 g/mol
IUPAC Name N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-2,4,5,6-tetradeuteriophenyl]-N-ethylacetamide
Standard InChI InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D
Standard InChI Key HUNXMJYCHXQEGX-FMJFQTNXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])N(CC)C(=O)C)[2H])C2=CC=NC3=C(C=NN23)C#N)[2H]
SMILES CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O
Canonical SMILES CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C
Appearance A 100 µg/ml or 1 mg/ml solution in methanol

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